molecular formula C10H12FNO B2992839 1-(5-Amino-2-fluorophenyl)butan-1-one CAS No. 1864961-13-6

1-(5-Amino-2-fluorophenyl)butan-1-one

Cat. No.: B2992839
CAS No.: 1864961-13-6
M. Wt: 181.21
InChI Key: ICMNCQYCSLRZSP-UHFFFAOYSA-N
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Description

1-(5-Amino-2-fluorophenyl)butan-1-one (CAS 1822666-76-1) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₂FNO and a monoisotopic mass of 181.09029 Da . The compound features a butan-1-one backbone substituted at the phenyl ring with an amino group at position 5 and fluorine at position 2.

Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMNCQYCSLRZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864961-13-6
Record name 1-(5-amino-2-fluorophenyl)butan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-fluorophenyl)butan-1-one typically involves the reaction of 5-amino-2-fluorobenzaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-fluorophenyl)butan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

1-(5-Amino-2-fluorophenyl)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(5-Bromofuran-2-yl)butan-1-one

  • Structure: Replaces the amino-fluorophenyl group with a bromofuran moiety.
  • Reactivity : The bromine atom enhances electrophilic substitution reactivity, while the furan ring introduces π-conjugation. In Friedel-Crafts alkylation, this compound yields 67% coupled products, suggesting higher efficiency compared to methyl-substituted furan derivatives (e.g., 1-(5-methylfuran-2-yl)butan-1-one, 44% yield) .
  • Applications : Primarily used in synthetic organic chemistry for C–C bond-forming reactions.

1-(5-Bromothien-2-yl)butan-1-one

  • Structure : Substitutes the phenyl ring with a bromothiophene group.
  • Its bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : Used in materials science and as a precursor for heterocyclic pharmaceuticals.

1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one

  • Structure : Adds hydroxyl and bromine groups to the aromatic ring.
  • Properties : The hydroxyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents. Bromine and fluorine create a sterically hindered, electron-deficient aromatic system .
  • Applications: Potential use in agrochemicals due to enhanced bioavailability from polar substituents.

Chain Length and Functional Group Modifications

1-(5-Bromo-2-fluorophenyl)pentan-1-one

  • Structure : Extends the aliphatic chain to pentan-1-one.
  • Properties : The longer chain increases lipophilicity (logP), favoring membrane permeability. This compound is used in safety studies for industrial intermediates .
  • Comparison: The pentanone backbone may reduce crystallinity compared to butanone derivatives, impacting synthetic scalability.

Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one)

  • Structure: Features a benzodioxole ring and ethylamino group.
  • Pharmacology: As a synthetic cathinone, eutylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), contrasting with the inert profile of this compound .
  • Applications : Abused as a psychoactive substance, highlighting the critical role of substituents in biological activity .

Industrial and Specialty Chemical Analogues

Keycure 8179 (Irgacure 379)

  • Structure: Contains morpholine and dimethylamino groups.
  • Applications: A photoinitiator in UV-curable resins. The morpholine ring enhances stability under irradiation, unlike the amino-fluorophenyl group in the target compound .
  • Reactivity : Polar functional groups facilitate radical generation, critical for polymerization kinetics.

Biological Activity

1-(5-Amino-2-fluorophenyl)butan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H14FN
  • Molecular Weight : 195.24 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed mechanisms remain to be elucidated.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in various studies. Notably, it has been evaluated against several cancer cell lines, indicating potential cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Apoptosis InductionInduces apoptosis in specific cancer cells

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. The presence of the amino and fluorine groups may enhance its ability to bind to receptors or enzymes involved in cell signaling pathways.

Hypothetical Pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for cancer cell survival and proliferation.
  • Modulation of Cell Cycle : Evidence suggests that it could affect the cell cycle, particularly by inducing G1 phase arrest, leading to apoptosis in sensitive cell lines .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

  • Cytotoxicity Studies : In vitro evaluations have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values indicate potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights : Flow cytometry assays revealed that treatment with this compound leads to increased caspase activity, confirming its role as an apoptosis inducer in cancer cells .
  • Comparative Studies : In comparative analyses with structurally similar compounds, this compound showed superior efficacy in inhibiting tumor growth in preclinical models.

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.65
DoxorubicinMCF-71.93
Lambertianic AcidCEM-130.48

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